molecular formula C21H19N5O3 B5681513 1-(pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide

1-(pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide

Numéro de catalogue B5681513
Poids moléculaire: 389.4 g/mol
Clé InChI: NWIFTOQNUPJUBW-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide, also known as P2Y12 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including thrombosis, stroke, and myocardial infarction.

Mécanisme D'action

The mechanism of action of 1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide involves the inhibition of the 1-(pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide receptor. This receptor is present on the surface of platelets and is involved in platelet activation and aggregation. By inhibiting this receptor, the compound reduces platelet aggregation and the risk of blood clots. This mechanism of action has been extensively studied and is well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide are well documented. This compound has been shown to inhibit platelet aggregation and reduce the risk of blood clots. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of cancer and neurodegenerative diseases. The compound is generally well tolerated and has a good safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide in lab experiments include its well-understood mechanism of action and its potential therapeutic applications. The compound is also generally well tolerated and has a good safety profile. However, there are some limitations to using this compound in lab experiments. For example, the compound may have off-target effects that need to be carefully monitored. Additionally, the synthesis of this compound can be challenging, which may limit its availability for some experiments.

Orientations Futures

There are several future directions for research on 1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide. One direction is to further investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for this compound, which would increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. Overall, 1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide is a promising compound with a wide range of potential applications in scientific research.

Méthodes De Synthèse

The synthesis of 1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide involves several steps. The starting material is pyridine-3-carboxylic acid, which is converted into the corresponding amide by reaction with 2-(pyridin-3-yloxy)benzoyl chloride. The resulting amide is then treated with pyrazine-2-carbonyl chloride to give the final product. The overall yield of this synthesis method is around 30%.

Applications De Recherche Scientifique

1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide has been extensively studied for its potential therapeutic applications. One of the main applications of this compound is in the treatment of thrombosis, stroke, and myocardial infarction. This compound acts as a 1-(pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide receptor antagonist, which inhibits platelet aggregation and reduces the risk of blood clots. Other potential applications of this compound include the treatment of cancer, inflammation, and neurodegenerative diseases.

Propriétés

IUPAC Name

(2S)-1-(pyrazine-2-carbonyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-20(18-7-4-12-26(18)21(28)17-14-23-10-11-24-17)25-16-6-1-2-8-19(16)29-15-5-3-9-22-13-15/h1-3,5-6,8-11,13-14,18H,4,7,12H2,(H,25,27)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIFTOQNUPJUBW-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC=CN=C2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=NC=CN=C2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.